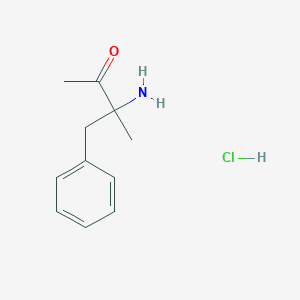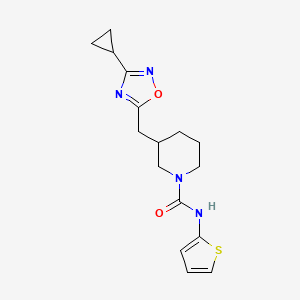![molecular formula C8H6BrN3O B2602335 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 899518-62-8](/img/structure/B2602335.png)
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
説明
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a chemical compound with the CAS Number: 916256-65-0 . It has a molecular weight of 212.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrN3/c1-5-2-7-9-3-6 (8)4-11 (7)10-5/h2-4H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .科学的研究の応用
Fluorescent Probes
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde: has been identified as a strategic compound for the development of fluorescent probes . These probes are crucial for studying the dynamics of intracellular processes and can be used as chemosensors. The photophysical properties of this compound, such as absorption and emission behaviors, can be tuned by modifying the electron-donating groups at position 7 on the fused ring, making it a versatile tool for bioimaging applications.
Chemosensors
The compound’s ability to act as a chemosensor is particularly valuable in the detection of ions and small molecules within biological systems . Its structural framework allows for the incorporation of various functional groups that can interact with specific targets, leading to a change in fluorescence that can be easily detected.
Optical Applications
In optical applications, 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde offers several key characteristics, such as simpler and greener synthetic methodology compared to other fluorophores like BODIPYs . The tunable photophysical properties allow for the design of solid-state emitters with good emission intensities, which are comparable to commercial probes .
Organic Materials
This compound is also used in the development of organic materials, particularly in the field of organic light-emitting devices (OLEDs) . Its solid-state emission properties can be harnessed to create materials that emit light upon electrical excitation, which is fundamental for the development of display technologies.
Synthetic Methodology
The synthetic accessibility of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde makes it a valuable compound in medicinal chemistry . It can be used as a building block for the synthesis of various heterocyclic compounds, which are often found in pharmaceuticals.
Bioimaging
Due to its fluorescent properties, this compound is used in bioimaging to track and visualize biological processes in real-time . It can be conjugated to biomolecules or used to label cells, allowing researchers to observe the behavior of these entities under a microscope.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
特性
IUPAC Name |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-5-7(4-13)8-10-2-6(9)3-12(8)11-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHLLXKKUAITTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2602256.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2602263.png)





![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2602270.png)
![1-Butyl-4-{1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2602271.png)



